molecular formula C6H5ClN2O3 B1386962 2-Chloro-4-methoxy-5-nitropyridine CAS No. 607373-83-1

2-Chloro-4-methoxy-5-nitropyridine

Cat. No. B1386962
M. Wt: 188.57 g/mol
InChI Key: IDLQBYAYVNBGGL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 . It has an average mass of 188.568 Da and a monoisotopic mass of 187.998871 Da .


Synthesis Analysis

The synthesis of 2-Chloro-4-methoxy-5-nitropyridine involves several steps . The method disclosed in a patent includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine . This method produces few byproducts in the digestion process, and the reaction conditions are mild with a high overall yield .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methoxy-5-nitropyridine consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

2-Chloro-4-methoxy-5-nitropyridine is a white to light yellow to yellow powder or crystals . It has a predicted boiling point of 311.6±37.0 °C and a predicted density of 1.445±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Spectroscopic Analysis and Structural Features

  • A study by Jukić et al. (2010) involved the synthesis and analysis of a derivative of 2-Chloro-4-methoxy-5-nitropyridine. Their research focused on X-ray and spectroscopic analysis, exploring the optical properties through UV–vis absorption and fluorescence spectroscopy. They observed absorption and fluorescence maxima at specific wavelengths, contributing valuable insights into the compound’s optical behavior.

Organic Synthesis and Reaction Dynamics

  • Another aspect of research involving this compound is seen in organic synthesis. For example, Nakano et al. (2001) developed a method using a derivative of 2-Chloro-4-methoxy-5-nitropyridine for the methoxybenzylation of hydroxy groups. This showcases its utility in the synthesis of organic compounds under mild conditions.
  • The kinetics and mechanism of reactions involving nitropyridine derivatives, including those similar to 2-Chloro-4-methoxy-5-nitropyridine, have been studied extensively. Research by Hamed (1997) focused on the kinetics of substitution reactions with different nucleophiles, revealing insights into the reactivity and stability of these compounds.

Structural and Electronic Properties

  • The study of the structural and electronic properties of related nitropyridines has been conducted. For instance, Velraj et al. (2015) performed a comprehensive analysis involving molecular structures, vibrational wavenumbers, and electronic properties. Their research provides a deeper understanding of the physical and chemical characteristics of such compounds.

Applications in Chemical Reactions

  • 2-Chloro-4-methoxy-5-nitropyridine derivatives have also been explored for their potential in various chemical reactions. The research by Park et al. (2003) investigated the N-nitration of secondary amines, demonstrating the compound's role as a reagent in organic synthesis.

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLQBYAYVNBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657369
Record name 2-Chloro-4-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-5-nitropyridine

CAS RN

607373-83-1
Record name 2-Chloro-4-methoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607373-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-4-methoxy-5-nitropyridine
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Record name 2-Chloro-4-methoxy-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
… The synthesis of 23 commenced with palladium catalyzed cross-coupling of 2-chloro-4-methoxy-5-nitropyridine (73) followed by concomitant dihydropyran and nitro reduction to give 75…
Number of citations: 148 pubs.acs.org
JD Williams - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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